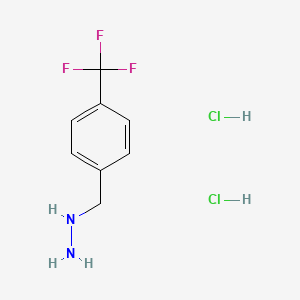
(4-(Trifluoromethyl)benzyl)hydrazine dihydrochloride
Übersicht
Beschreibung
“(4-(Trifluoromethyl)benzyl)hydrazine dihydrochloride” is a chemical compound with significant applications in the fields of chemistry and biology. It has a molecular formula of C8H11Cl2F3N2 .
Molecular Structure Analysis
The molecular structure of “this compound” is represented by the formula C8H11Cl2F3N2 . The average mass is 263.087 Da and the monoisotopic mass is 262.025146 Da .Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” include a predicted boiling point of 267.9±40.0 °C, a predicted density of 1.253±0.06 g/cm3, and a predicted pKa of 6.77±0.10 .Wissenschaftliche Forschungsanwendungen
N-Alkyl-2-[4-(trifluoromethyl)benzoyl]hydrazine-1-carboxamides and Their Analogues: Synthesis and Multitarget Biological Activity
The paper focuses on the synthesis and biological activity of N-alkyl-2-[4-(trifluoromethyl)benzoyl]hydrazine-1-carboxamides, which were designed as potential antimicrobial agents and enzyme inhibitors. These compounds were synthesized and characterized by spectral methods. They showed moderate inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), indicating their potential use in treating conditions related to these enzymes. The compounds were also evaluated against Mycobacterium tuberculosis and nontuberculous mycobacteria, showing some level of activity. The study suggests that these compounds can avoid cytostatic properties on eukaryotic cell lines like HepG2 and MonoMac6, highlighting their potential for safe therapeutic applications (Krátký et al., 2020).
Solid Phase Synthesis Applications
Preparation of polymer-bound trityl-hydrazines and their application in the solid phase synthesis of partially protected peptide hydrazides
This study explores the preparation of polymer-bound N-tritylhydrazines and their application in the solid-phase synthesis of partially protected peptide hydrazides. The peptide hydrazides synthesized can be quantitatively split off from the resins by mild acidic treatment, while keeping the benzyl- and tert-butyl protecting groups intact. This methodology showcases the utility of (4-(Trifluoromethyl)benzyl)hydrazine dihydrochloride in the field of peptide synthesis (Stavropoulos et al., 2004).
Anticancer Activity
Nanomolar activity of 4-hydrazinylphenyl benzenesulfonate against breast cancer Michigan Cancer Foundation-7 cell lines
This research synthesizes and characterizes a new hydrazine derivative compound, 4-hydrazinylphenyl benzenesulfonate, and investigates its potential as an anti-breast cancer agent. The compound demonstrated significant anti-cancer activity against breast cancer Michigan Cancer Foundation-7 (MCF-7) cell lines, suggesting the potential of this compound derivatives in cancer treatment (Prasetiawati et al., 2022).
Safety and Hazards
Safety data sheets suggest that exposure to “(4-(Trifluoromethyl)benzyl)hydrazine dihydrochloride” should be avoided. Protective measures such as wearing gloves, protective clothing, eye protection, and face protection are recommended. It should be used only outdoors or in a well-ventilated area, and kept away from heat, sparks, open flames, and hot surfaces .
Wirkmechanismus
Target of Action
Related compounds such as 4-(trifluoromethyl)phenylhydrazine have been noted to participate as phenylhydrazine-based reductants in the one-step reduction and functionalization of graphene oxide .
Mode of Action
It’s worth noting that phenylhydrazine-based compounds, which include (4-(trifluoromethyl)benzyl)hydrazine dihydrochloride, are known to act as reductants .
Biochemical Pathways
Related compounds have been used in the synthesis of other compounds, indicating a potential role in various biochemical pathways .
Result of Action
Related compounds have been noted to participate in the reduction and functionalization of graphene oxide , which could suggest potential applications in materials science.
Biochemische Analyse
Cellular Effects
The effects of (4-(Trifluoromethyl)benzyl)hydrazine dihydrochloride on various types of cells and cellular processes are profound. This compound has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. It can modulate the activity of key signaling molecules, leading to changes in cellular responses to external stimuli. Additionally, this compound can affect the expression of genes involved in critical cellular functions, thereby impacting cell growth, differentiation, and apoptosis .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites, leading to changes in their catalytic activity. Furthermore, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins. These interactions result in the modulation of various cellular processes, including metabolism, signal transduction, and gene regulation .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but its activity may decrease over time due to degradation. Long-term exposure to this compound can lead to sustained changes in cellular processes, highlighting the importance of monitoring its stability in experimental settings .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound may exhibit beneficial effects on cellular function and metabolism. At higher doses, it can cause toxic or adverse effects, including cellular damage and disruption of normal physiological processes. Threshold effects have been observed, indicating that there is a specific dosage range within which this compound exerts its optimal effects without causing harm .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be taken up by cells through active transport mechanisms and distributed to various cellular compartments. Its localization and accumulation within specific tissues can influence its activity and effects on cellular function .
Subcellular Localization
This compound exhibits specific subcellular localization, which is crucial for its activity and function. This compound can be directed to particular cellular compartments or organelles through targeting signals or post-translational modifications. Its localization within subcellular structures can affect its interactions with biomolecules and its overall impact on cellular processes .
Eigenschaften
IUPAC Name |
[4-(trifluoromethyl)phenyl]methylhydrazine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9F3N2.2ClH/c9-8(10,11)7-3-1-6(2-4-7)5-13-12;;/h1-4,13H,5,12H2;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMFVUIMVZRDACD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CNN)C(F)(F)F.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11Cl2F3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



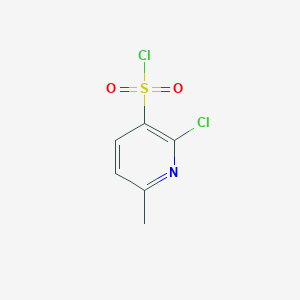
![[(4-Methylimidazolidin-2-ylidene)amino]carbonitrile](/img/structure/B1455550.png)
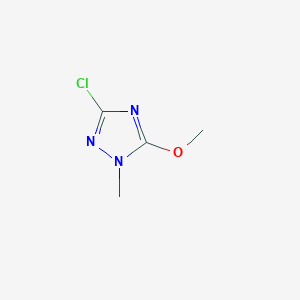
![2-[(4-methyl-5-{[(4-methylphenyl)amino]methyl}-4H-1,2,4-triazol-3-yl)thio]acetohydrazide](/img/structure/B1455555.png)
![4-hydrazino-4-oxo-N-[3-(trifluoromethyl)phenyl]butanamide](/img/structure/B1455556.png)

![6-Chloro-3-methoxy-2,3-dihydroimidazo[1,2-b]pyridazine hydrochloride](/img/structure/B1455558.png)
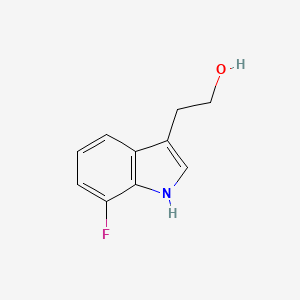
![5-chloro-3-methyl-1H-imidazo[4,5-b]pyridin-2(3H)-one](/img/structure/B1455560.png)

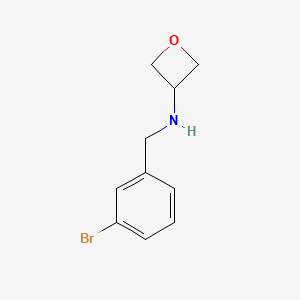
![N-[4-(ethoxycarbonyl)-2-nitrophenyl]glycine](/img/structure/B1455566.png)
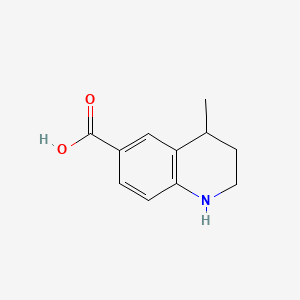
![2,5-Dimethyl-3-[(4-methyl-1-piperazinyl)methyl]benzaldehyde dihydrochloride](/img/structure/B1455570.png)